molecular formula C16H14N2O2 B2465264 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 99139-81-8

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2465264
CAS No.: 99139-81-8
M. Wt: 266.3
InChI Key: WXBKGDMEVFCRLS-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
  • 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its benzamide group differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBKGDMEVFCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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